molecular formula C16H13IN4O2 B498388 N-(4-iodophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-(4-iodophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B498388
M. Wt: 420.2g/mol
InChI Key: PBWSUFSSAIEZBO-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide: is a synthetic organic compound that features an iodophenyl group, a pyridinyl group, and an oxadiazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-iodoaniline, 3-pyridinecarboxylic acid, and appropriate reagents for forming the oxadiazole ring.

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.

    Coupling Reactions: The iodophenyl and pyridinyl groups can be introduced through coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods: Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl or oxadiazole rings.

    Reduction: Reduction reactions could target the nitro groups if present or reduce the oxadiazole ring.

    Substitution: Halogen substitution reactions could occur at the iodophenyl group, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products would depend on the specific reactions but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound can be used as a building block for synthesizing more complex molecules. Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Medicine: Industry: Could be used in the development of new materials or as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

  • N-(4-bromophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(4-chlorophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(4-fluorophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide

Uniqueness: The presence of the iodophenyl group may confer unique reactivity and biological activity compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and different electronic properties of iodine can influence the compound’s interactions with biological targets.

Properties

Molecular Formula

C16H13IN4O2

Molecular Weight

420.2g/mol

IUPAC Name

N-(4-iodophenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C16H13IN4O2/c17-12-3-5-13(6-4-12)19-14(22)7-8-15-20-16(21-23-15)11-2-1-9-18-10-11/h1-6,9-10H,7-8H2,(H,19,22)

InChI Key

PBWSUFSSAIEZBO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)I

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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